molecular formula C20H20ClN5OS2 B2416924 N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105199-02-7

N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2416924
CAS No.: 1105199-02-7
M. Wt: 445.98
InChI Key: HGBPEPJAGTYCAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide and its derivatives demonstrate interesting molecular structures with significant intermolecular interactions. These include hydrogen bonds and various π interactions, which contribute to their 3-D structural arrays and potential biological activities (Boechat et al., 2011).

Synthesis and Biological Activities

The synthesis of novel 1,3,4-thiadiazole amide compounds, including derivatives of this compound, has shown potential biological activities. These activities span a range of inhibitory effects on bacterial and viral agents, showcasing their potential in pharmaceutical applications (Xia, 2015).

Anticancer Potential

Several studies have evaluated the anticancer potential of thiadiazole derivatives. These compounds, including those related to this compound, have demonstrated significant activity against various cancer cell lines. Their modes of action include inducing apoptosis and cell cycle arrest, which are crucial mechanisms in cancer therapy (Ekrek et al., 2022).

Antibacterial and Antifungal Activities

Some derivatives of this compound have shown promise as antibacterial and antifungal agents. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains, indicating their potential use in treating infections (Tamer & Qassir, 2019).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5OS2/c21-15-6-8-16(9-7-15)22-18(27)14-28-20-24-23-19(29-20)26-12-10-25(11-13-26)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBPEPJAGTYCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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